molecular formula C12H17NO3 B3023054 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid CAS No. 883543-32-6

5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid

Cat. No. B3023054
CAS RN: 883543-32-6
M. Wt: 223.27 g/mol
InChI Key: PBBKTCULMQMPMT-UHFFFAOYSA-N
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Description

“5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid” is a chemical compound . It is a derivative of furan, a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a piperidine ring, which is a common feature in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid” consists of a furan ring attached to a carboxylic acid group and a methylpiperidinyl group . The molecular weight of the compound is 223.27 .

Scientific Research Applications

Analytical and Spectral Study

A study by Patel (2020) focuses on the synthesis, characterization, and antimicrobial activity of compounds derived from furan ring-containing organic ligands like Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate. These compounds, including PFSA and its metal complexes, exhibit varying inhibitory activities against human pathogenic bacteria (Patel, 2020).

Biocatalytic Synthesis

Wen et al. (2020) describe a substrate adaptation strategy to improve the catalytic performances of Comamonas testosteroni cells for synthesizing various furan carboxylic acids. These acids, including derivatives similar to 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid, are crucial in polymer and fine chemical industries (Wen, Zhang, Zong, & Li, 2020).

Derivatives from Endophytic Fungi

Chen et al. (2017) isolated new furan derivatives from a mangrove-derived endophytic fungus, Coriolopsis sp. J5. These compounds, including variations of furan-2-carboxylic acid, were structurally elucidated and are potentially significant for further biological and pharmacological research (Chen, Wang, Chen, Guo, Wang, Dai, & Mei, 2017).

Antimycobacterial Agents

Mori et al. (2022) analyzed a fluorinated ester derivative of 5-phenyl-furan-2-carboxylic acid, demonstrating its potential as a new class of antimycobacterial agents. This research highlights the significance of furan-2-carboxylic acid derivatives in developing new therapeutic agents (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).

Synthesis of Heterocycles

Gorak et al. (2009) focused on the synthesis of heterocycles from arylation products of furan-2-carboxylic acid. Their work contributes to the understanding of how derivatives of furan-2-carboxylic acid can be used in synthesizing various biologically active compounds (Gorak, Obushak, Matiichuk, & Lytvyn, 2009).

Enzyme-Catalyzed Oxidation

Jia et al. (2019) report on enzyme-catalyzed synthesis of furan carboxylic acids from 5-hydroxymethylfurfural, showcasing an innovative approach to producing these compounds, potentially including 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid, for use in pharmaceutical and polymer industries (Jia, Zong, Zheng, & Li, 2019).

Synthesis and Biological Activity

Phutdhawong et al. (2019) synthesized derivatives of Methyl-5-(hydroxymethyl)-2-furan carboxylate and studied their biological activities. This research provides insight into the potential pharmacological applications of furan carboxylic acid derivatives (Phutdhawong, Inpang, Taechowisan, & Phutdhawong, 2019).

properties

IUPAC Name

5-[(4-methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9-4-6-13(7-5-9)8-10-2-3-11(16-10)12(14)15/h2-3,9H,4-8H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBBKTCULMQMPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424609
Record name 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid

CAS RN

883543-32-6
Record name 5-[(4-Methylpiperidin-1-yl)methyl]furan-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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